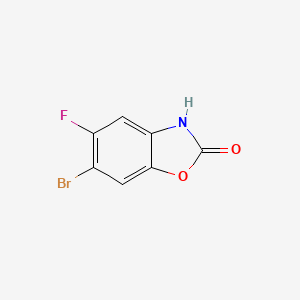
4-Boc-3-(2-carboxy-ethyl)-morpholine
Vue d'ensemble
Description
4-Boc-3-(2-carboxy-ethyl)-morpholine (4-Boc-3-CEM) is an organic compound that has been studied in various scientific applications and research, ranging from biochemistry and physiology to laboratory experiments. This compound is an important building block for many synthesized molecules and has been used in a wide variety of applications.
Applications De Recherche Scientifique
Photocatalytic Applications
A fascinating material in the realm of photocatalysis is (BiO)2CO3 (BOC), which belongs to the Aurivillius-related oxide family. This material has an intergrowth texture, characterized by orthogonal layers of Bi2O22+ and CO32−. BOC stands out due to its wide band gap of 3.1–3.5 eV, limiting its absorption and utilization of visible light. However, various modification strategies, such as metal/BOC heterojunctions, nonmetal doping (e.g., C, N, and oxygen vacancy), and the formation of BOC-based complex heterojunctions, have been developed to enhance its visible light-driven photocatalytic performance. These modifications exploit mechanisms like the p–n junction, Schottky junction, surface plasmon resonance (SPR) effect, and tunable electronic band structures to improve photocatalytic activity. BOC-based materials find applications in healthcare, environmental photocatalysis, humidity sensing, nonlinear optical applications, and supercapacitors, demonstrating their versatility and potential for broad impact in scientific research (Ni et al., 2016).
Antioxidant Activity Analysis
In the field of antioxidant research, various analytical methods are used to determine the antioxidant activity of compounds, including 4-Boc-3-(2-carboxy-ethyl)-morpholine derivatives. These methods are critical for understanding the implications of antioxidants in diverse fields such as food engineering, medicine, and pharmacy. Key tests include the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Cupric Reducing Antioxidant Power (CUPRAC), and Ferric Reducing Antioxidant Power (FRAP) assays. These assays, based on hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which are indicated by characteristic color changes or discoloration of the solutions. Such assays have been successfully applied to analyze antioxidant capacity in complex samples, highlighting their significance in the evaluation of potential antioxidant activities of various compounds, including those related to 4-Boc-3-(2-carboxy-ethyl)-morpholine (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHILSYMESMDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698711 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-3-(2-carboxy-ethyl)-morpholine | |
CAS RN |
885274-05-5 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

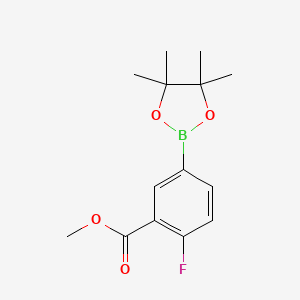
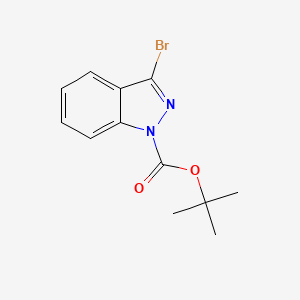
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
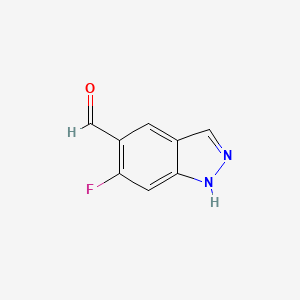


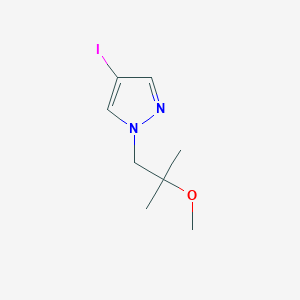
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
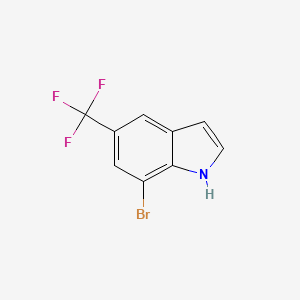
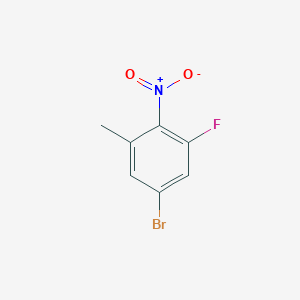
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
